Linker Length Optimization: PEG₂ Linker Confers a Distinct Activity Profile vs. PEG₁, PEG₃, and PEG₄ in PROTAC Assemblies
In a series of Retro‑2‑based PROTACs that incorporate a thalidomide‑derived CRBN ligand, the PEG₂‑linked compounds (2 and 2bis) exhibited a unique biological phenotype: complete blockade of protein biosynthesis at 1–30 µM and CC₅₀ values of 0.85–1.33 µM, whereas compounds with PEG₃, PEG₄, or other linker lengths showed either no cytotoxicity or substantially higher IC₅₀ values [1]. The PEG₂‑linked PROTACs also demonstrated GSPT1 degradation (DC₅₀ ≈ 0.43–0.87 µM, Dmax 82–96%) that was not observed with longer PEG linkers [1]. This demonstrates that PEG₂ length is not a generic parameter—it can be the decisive factor for achieving degradation of neosubstrates in a given PROTAC context.
| Evidence Dimension | Cellular cytotoxicity and GSPT1 degradation efficiency of thalidomide‑CRBN PROTACs with varying PEG linker lengths |
|---|---|
| Target Compound Data | CC₅₀ = 0.85–1.33 µM; DC₅₀ (GSPT1) ≈ 0.43–0.87 µM; Dmax = 82–96% |
| Comparator Or Baseline | Compounds with PEG₃, PEG₄, or non‑PEG linkers showed no detectable cytotoxicity or GSPT1 degradation in the same assay panel |
| Quantified Difference | PEG₂‑linked PROTACs induced GSPT1 degradation and cytotoxicity; longer PEG linkers (PEG₃, PEG₄) did not |
| Conditions | HeLa cell protein biosynthesis assay (Stx‑1 toxin challenge) and Alamar blue viability assay; Western blot/Lumit GSPT1 degradation assays |
Why This Matters
This class‑level evidence indicates that a PEG₂ linker can be the critical determinant of degradation activity; selecting a PEG₁ or PEG₃ analog without empirical validation may yield an inactive PROTAC.
- [1] Retailleau, E. et al. Synthesis and biological evaluation of Retro‑2‑based PROTACs reveal PEG‑linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026, 279, 117134. View Source
